1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol
Description
Chemical Structure:
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol is a heterocyclic compound featuring:
- A pyrrolidin-3-ol backbone, a five-membered nitrogen-containing ring with a hydroxyl group at the 3-position.
- A 3,5-dimethyl-1,2-oxazole substituent linked via a methylene bridge to the pyrrolidine nitrogen.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-10(8(2)14-11-7)6-12-4-3-9(13)5-12/h9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGOBBYEJPGDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Synthesis
- The primary synthetic approach involves cyclization reactions that construct the pyrrolidine ring while introducing the oxazole substituent.
- Typically, the synthesis starts from suitable precursors such as 2-methylpyrroline derivatives or protected pyrrolidinols, which undergo functional group transformations and ring closure.
- The oxazole moiety is introduced either via substitution on a preformed pyrrolidine or by coupling a pyrrolidine intermediate with an oxazole-containing fragment.
Key Steps and Reagents
Detailed Research Findings on Preparation
Hydrogenation of 2-Methylpyrroline to Pyrrolidin-3-ol Derivatives
- Hydrogenation is a critical step to convert unsaturated precursors to the saturated pyrrolidine ring.
- Platinum catalysts, especially platinum (IV) oxide or 5% platinum on carbon, are preferred due to their efficiency and selectivity.
- The reaction is typically carried out in a mixed solvent system of ethanol and methanol in a volume ratio of about 2:1 to 3:1 at ambient temperature.
- The catalyst is removed by filtration post-reaction, facilitating easy workup.
- This method avoids the use of corrosive reagents and expensive starting materials, making it scalable and cost-effective.
Advantages of Current Methods
- The described hydrogenation approach allows preparation of optically enriched pyrrolidine derivatives with enantiomeric excess (ee) of at least 50%, which is important for biological activity.
- The process is streamlined, avoiding isolation of multiple intermediates, reducing time and cost.
- Use of non-corrosive reagents and mild conditions enhances environmental and operational safety.
Limitations and Considerations
- While the hydrogenation step is well-established, the subsequent coupling of the oxazole moiety requires careful control to prevent side reactions.
- The synthesis of the 3,5-dimethyl-1,2-oxazole precursor itself may involve multiple steps and purification stages.
- Optical purity and stereochemical control during coupling and ring formation remain critical for the final compound’s efficacy.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Hydrogenation of 2-methylpyrroline | 2-methylpyrroline (commercially available) | PtO2 or 5% Pt-C, ethanol/methanol solvent | Ambient temperature, filtration to remove catalyst | Cost-effective, scalable, mild conditions, good optical purity | Requires subsequent coupling steps |
| Multi-step synthesis from N-Boc-L-proline | Protected amino acid derivatives | Corrosive reagents (phosphoric acid, boron trifluoride etherate), reducing agents (NaBH4) | Multiple steps, isolation of intermediates | High stereochemical control | Expensive reagents, hazardous conditions, multiple isolations |
| Cyclization via alkylation of pyrrolidin-3-ol | Preformed pyrrolidin-3-ol | Alkylating agents for methylene bridge formation | Requires selective activation | Direct attachment of oxazole moiety | Potential side reactions, purification challenges |
Summary and Outlook
- The preparation of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol primarily relies on efficient hydrogenation of 2-methylpyrroline to generate the pyrrolidin-3-ol intermediate, followed by coupling with the oxazole moiety.
- Platinum-catalyzed hydrogenation in mixed alcohol solvents under mild conditions represents a state-of-the-art approach offering high yield and optical purity.
- Further research is warranted to optimize the coupling steps and streamline the synthesis of the oxazole precursor.
- The described methods balance cost, safety, and efficiency, making them suitable for both laboratory-scale and potential industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxazole and pyrrolidine derivatives.
Substitution: Alkylated oxazole derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol serves as a valuable building block for synthesizing more complex molecules. The presence of both oxazole and pyrrolidine rings allows for diverse chemical modifications and reactions.
Synthetic Routes:
The compound can be synthesized through various multi-step organic reactions involving alkylating agents and catalysts. The optimization of reaction conditions can significantly enhance yield and purity.
Biology
This compound is being investigated as a biochemical probe due to its ability to interact with biological macromolecules. It may serve as a ligand for specific receptors or enzymes, facilitating studies in pharmacology and biochemistry.
Potential Biological Targets:
Research has indicated that this compound may exhibit activity against certain enzymes involved in metabolic pathways, making it a candidate for further exploration in drug development.
Medicine
In medical research, the therapeutic potential of this compound is being explored for various diseases. Its unique structure suggests possible applications in treating neurological disorders or as an anti-inflammatory agent.
Case Studies:
Preliminary studies have shown promising results in vitro regarding its efficacy against specific cancer cell lines. Further clinical trials are needed to establish its safety and effectiveness.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can lead to innovations in polymer chemistry or as an additive in various formulations.
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for complex molecules |
| Biology | Biochemical probes |
| Medicine | Potential therapeutic agent |
| Industry | Material development |
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of microbial enzymes and disruption of cancer cell signaling pathways.
Comparison with Similar Compounds
Key Features :
- The 3,5-dimethylisoxazole moiety contributes steric bulk and lipophilicity, which may influence membrane permeability and target binding.
Comparison with Structural Analogs
Structural Analogues Identified in Literature
The compound shares structural motifs with several derivatives reported in crystallographic and synthetic databases. Key examples include:
Physical and Chemical Properties
- Lipophilicity : The target compound’s pyrrolidine ring and hydroxyl group balance hydrophilicity, whereas analogs with sulfonyl (e.g., ) or triazole rings (e.g., ) exhibit higher logP values due to aromaticity and bulky substituents.
- Hydrogen-Bonding Capacity: The hydroxyl group in the target compound and the triazole-based methanol analog enable stronger hydrogen-bonding compared to the carboxamide or sulfonyl-containing derivatives.
Research Findings and Implications
- Bioactivity :
- Synthetic Accessibility :
- Triazole-based analogs (e.g., ) are synthesized via click chemistry, enabling rapid diversification. Pyrrolidine derivatives require more complex ring-forming steps.
Biological Activity
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Intermediates : Starting materials are used to synthesize the oxazole and pyrrolidine components.
- Coupling Reactions : The intermediates are coupled under controlled conditions to form the final compound.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, derivatives of similar structures have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) and others. The compound's mechanism appears to involve:
- Cytotoxicity : Evaluated using MTT assays, where it reduced cell viability in a dose-dependent manner.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 | 66 |
| 2 | HSAEC1-KT | >100 |
These results suggest that the structural features of the compound significantly influence its anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against multidrug-resistant pathogens. Studies indicate that it exhibits activity against strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating its effectiveness.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
The presence of specific functional groups in the structure enhances its binding affinity to bacterial targets, thus inhibiting growth .
The biological activity of this compound is believed to be mediated through interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could act on specific receptors that regulate cellular signaling pathways related to apoptosis and immune response.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Anticancer Studies : A study involving various derivatives demonstrated that modifications to the oxazole ring significantly impacted cytotoxicity against cancer cells.
- Antimicrobial Efficacy : Research on its effectiveness against resistant strains has led to further investigations into its use as a lead compound for new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
